molecular formula C8H7ClN4 B12951410 3-Chloro-4-hydrazinyl-1,7-naphthyridine

3-Chloro-4-hydrazinyl-1,7-naphthyridine

Cat. No.: B12951410
M. Wt: 194.62 g/mol
InChI Key: CBPRKAFLFPKBIE-UHFFFAOYSA-N
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Description

3-Chloro-4-hydrazinyl-1,7-naphthyridine is a chemical compound with the CAS registry number 764585-83-3 . It has a molecular formula of C8H7ClN4 and a molecular weight of 194.62 g/mol . This solid compound is recommended to be stored at 2-8°C to maintain stability . The 1,7-naphthyridine core of this molecule is a privileged scaffold in medicinal chemistry, and the presence of both a reactive hydrazine group and a chloro substituent makes it a versatile building block or intermediate for the synthesis of more complex molecules . Researchers can utilize this compound to generate diverse compound libraries, particularly for the investigation of protein-protein and peptide-protein interactions, which are challenging targets in drug discovery . The hydrazinyl group can be functionalized to create hydrazone derivatives or fused heterocyclic systems, while the chloro group is amenable to metal-catalyzed cross-coupling reactions, allowing for significant structural diversification from a single intermediate . As a key synthetic intermediate, 3-Chloro-4-hydrazinyl-1,7-naphthyridine is intended for use in the discovery and development of new therapeutic agents and biologically active probes. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C8H7ClN4

Molecular Weight

194.62 g/mol

IUPAC Name

(3-chloro-1,7-naphthyridin-4-yl)hydrazine

InChI

InChI=1S/C8H7ClN4/c9-6-3-12-7-4-11-2-1-5(7)8(6)13-10/h1-4H,10H2,(H,12,13)

InChI Key

CBPRKAFLFPKBIE-UHFFFAOYSA-N

Canonical SMILES

C1=CN=CC2=NC=C(C(=C21)NN)Cl

Origin of Product

United States

Preparation Methods

The synthesis of 3-Chloro-4-hydrazinyl-1,7-naphthyridine can be achieved through various synthetic routes. One common method involves the reaction of 3-chloro-1,7-naphthyridine with hydrazine hydrate in ethanol under reflux conditions. This reaction typically yields the desired product in high purity and yield .

Chemical Reactions Analysis

3-Chloro-4-hydrazinyl-1,7-naphthyridine undergoes several types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form various naphthyridine derivatives.

    Reduction: Reduction reactions can yield hydrazine derivatives with different substituents.

    Substitution: The chloro group can be substituted with other functional groups using nucleophilic substitution reactions.

Common reagents used in these reactions include hydrazine hydrate, sodium azide, and phenyl isothiocyanate . Major products formed from these reactions include various substituted naphthyridine derivatives, which can be further functionalized for specific applications .

Scientific Research Applications

Mechanism of Action

Comparison with Similar Compounds

Chlorinated 1,7-Naphthyridine Derivatives

Chlorinated naphthyridines vary in reactivity and applications depending on the position of substitution. Key analogs include:

Compound Name CAS Number Substituent Positions Melting Point (°C) Yield (%) Key Applications/Synthesis
3-Chloro-4-hydrazinyl-1,7-naphthyridine - 3-Cl, 4-NHNH₂ 88–89 (free base) 24 Intermediate for functionalized naphthyridines
4-Chloro-1,7-naphthyridine 1301714-24-8 4-Cl 122 - Precursor for methoxy derivatives
2-Chloro-1,7-naphthyridine - 2-Cl 134–135 - Byproduct in chlorination reactions
4,6-Dichloro-1,7-naphthyridine 190957-81-4 4-Cl, 6-Cl - - Building block for polyhalogenated analogs

Key Observations :

  • Substituent Position : The 3-chloro derivative exhibits lower thermal stability (mp 88–89°C) compared to 4-chloro (mp 122°C) and 2-chloro (mp 134–135°C) isomers, likely due to steric and electronic effects .

Methoxy and Other Functionalized Derivatives

Functionalization of chloro-naphthyridines via nucleophilic substitution yields compounds with distinct properties:

Compound Name Substituent Positions Melting Point (°C) Synthesis Method
4-Methoxy-1,7-naphthyridine 4-OCH₃ 92–94 Methoxide substitution of 4-chloro analog
1-(4-Chlorobenzyl)-4-oxo-1,8-naphthyridine-3-carboxylic acid 1-(4-Cl-benzyl), 4-oxo - Alkylation of ethyl 4-oxo-1,8-naphthyridine-3-carboxylate

Comparison :

  • Solubility : Methoxy derivatives (e.g., 4-methoxy-1,7-naphthyridine) exhibit improved solubility in polar solvents compared to chloro analogs.
  • Biological Activity : Carboxylic acid derivatives (e.g., 1,8-naphthyridine-3-carboxylic acid) show antihistaminic activity, suggesting that functionalization at position 3 with ionizable groups enhances bioactivity .

Hydrazinyl vs. Amino Substituted Analogs

Hydrazine derivatives differ from amine-substituted naphthyridines in reactivity and coordination chemistry:

Compound Name Substituent Positions Key Properties
3-Chloro-4-hydrazinyl-1,7-naphthyridine 3-Cl, 4-NHNH₂ Forms stable hydrochloride salts; potential ligand for metal complexes
8-Amino-1,7-naphthyridine 8-NH₂ Used in antibacterial/antifungal agents; synthesized via nucleophilic substitution

Differentiation :

  • Coordination Chemistry : The hydrazinyl group can act as a bidentate ligand, unlike primary amines, enabling unique metal-binding applications.
  • Stability : Hydrazine derivatives are prone to oxidation, requiring careful handling compared to amine analogs.

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